molecular formula C19H36 B019142 9-Nonadecyne CAS No. 106073-69-2

9-Nonadecyne

Cat. No.: B019142
CAS No.: 106073-69-2
M. Wt: 264.5 g/mol
InChI Key: MEFQREHYTRZXMH-UHFFFAOYSA-N
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Description

9-Nonadecyne is an organic compound with the molecular formula C19H36 It is a long-chain alkyne, characterized by the presence of a triple bond between the ninth and tenth carbon atoms in a nineteen-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Nonadecyne typically involves the coupling of shorter alkyne fragments or the dehydrohalogenation of corresponding haloalkanes. One common method is the Sonogashira coupling reaction, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.

Industrial Production Methods: Industrial production of this compound may involve the use of large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification methods such as distillation and chromatography is essential to obtain high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxygenated products, such as aldehydes, ketones, and carboxylic acids.

    Reduction: The triple bond in this compound can be reduced to form alkanes or alkenes using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of haloalkynes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with palladium on carbon or Lindlar’s catalyst.

    Substitution: Halogen sources such as bromine or chlorine in the presence of light or a radical initiator.

Major Products:

    Oxidation: Nonadecanal, nonadecanoic acid.

    Reduction: Nonadecane, nonadecene.

    Substitution: 9-Bromo-nonadecyne, 9-Chloro-nonadecyne.

Scientific Research Applications

9-Nonadecyne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 9-Nonadecyne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond is highly reactive and can undergo addition reactions, making this compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    9-Nonadecene: An alkene with a double bond between the ninth and tenth carbon atoms.

    Nonadecane: A saturated hydrocarbon with no double or triple bonds.

    9-Decyne: A shorter alkyne with a triple bond between the ninth and tenth carbon atoms in a ten-carbon chain.

Uniqueness: 9-Nonadecyne is unique due to its specific chain length and the position of the triple bond, which imparts distinct chemical properties and reactivity compared to its analogs. Its long carbon chain and terminal alkyne group make it a valuable compound for various synthetic applications.

Properties

IUPAC Name

nonadec-9-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFQREHYTRZXMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC#CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623579
Record name Nonadec-9-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106073-69-2
Record name Nonadec-9-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 9-nonadecyne functionalization impact the solubility of single-walled carbon nanotubes (SWNTs) in strong acids?

A1: The research demonstrates that attaching this compound groups to SWNTs roughly doubles their solubility in 102% sulfuric acid compared to pristine SWNTs. [] This improved solubility is attributed to the increased steric hindrance and reduced van der Waals interactions between nanotubes due to the presence of the bulky this compound groups. This functionalization helps to debundle the SWNTs, allowing for better solvation and dispersion in the strong acid.

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